B1576024 Ranatuerin-2Ma

Ranatuerin-2Ma

Cat. No.: B1576024
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-2Ma is a synthetic 32-amino acid antimicrobial peptide (sequence: GLLSSFKGVAKGVAKDLAGKLLEKLKCKITGC) originally isolated from the skin secretions of the North American mountain yellow-legged frog, Rana muscosa . This cationic peptide is a member of the ranatuerin-2 family and exhibits significant antifungal activity, making it a critical reagent for studying innate immune defenses and novel therapeutic agents . Its most well-characterized research application is its potent activity against the pathogenic chytrid fungus Batrachochytrium dendrobatidis (Bd), a key pathogen linked to global amphibian declines . Studies on Rana muscosa have shown that antimicrobial peptides like this compound are a vital component of the skin's defense system, providing a model for understanding host-pathogen interactions and resistance mechanisms . The peptide is thought to exert its effects through mechanisms common to many antimicrobial peptides, which often involve disrupting microbial cell membranes . This compound is supplied as a lyophilized powder with a high purity level of >98% . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans.

Properties

bioactivity

Antifungal

sequence

GLLSSFKGVAKGVAKDLAGKLLEKLKCKITGC

Origin of Product

United States

Origin, Biosynthesis, and Genetic Expression of Ranatuerin 2ma

Isolation Methodologies from Anuran Skin Secretions

The journey to understanding Ranatuerin-2Ma begins with its extraction and purification from the complex mixture of bioactive compounds present in anuran skin secretions. This process involves careful specimen handling and sophisticated biochemical techniques.

Specimen Preparation and Secretion Harvesting Techniques

The initial and critical step in the isolation of this compound is the collection of skin secretions from the host frog. Adult specimens, such as those from the genus Rana (now Lithobates), are typically used for this purpose. mdpi.comnih.gov The frogs are handled with care to minimize stress and injury. nih.gov

A common and non-lethal method for inducing secretion is mild electrical stimulation applied to the dorsal skin surface. mdpi.commdpi.com This controlled stimulation causes the contraction of myocytes surrounding the granular glands, leading to the release of their contents. core.ac.ukscielo.org.za The viscous secretions are then carefully collected by washing the frog's skin with deionized water into a clean container. mdpi.comportlandpress.com To preserve the integrity of the peptides and other bioactive molecules, the collected secretion is often immediately snap-frozen in liquid nitrogen and subsequently lyophilized (freeze-dried) for long-term storage at -20°C. mdpi.comportlandpress.com This process yields a dry powder that is the starting material for the subsequent purification steps.

Alternative methods, though less common for peptide discovery, include chemical stimulation or physically harvesting the skin tissue. ajol.info However, the mild electrical stimulation technique is widely favored as it allows for the collection of secretions from the same animal on multiple occasions after a suitable recovery period.

Chromatographic Fractionation for Peptide Enrichment

The lyophilized skin secretion is a complex mixture containing a vast array of proteins, peptides, alkaloids, and other small molecules. e-fas.org To isolate this compound, a multi-step purification process employing various chromatographic techniques is essential.

The crude, lyophilized secretion is first reconstituted in an appropriate buffer. A common initial step is to use solid-phase extraction (SPE) with a C18 cartridge to perform a preliminary fractionation. nih.govresearchgate.net This separates the components based on their hydrophobicity, enriching the peptide fraction and removing salts and other polar molecules.

The enriched peptide fraction is then subjected to reverse-phase high-performance liquid chromatography (RP-HPLC). e-fas.orgnih.gov This powerful technique separates peptides based on their differential affinity for a hydrophobic stationary phase and a polar mobile phase. A gradient of increasing organic solvent (commonly acetonitrile) is used to elute the peptides from the column, with more hydrophobic peptides eluting at higher solvent concentrations. The effluent from the HPLC column is monitored by UV absorbance, and fractions are collected.

Each collected fraction can then be assessed for antimicrobial activity to identify those containing the peptides of interest. Further rounds of RP-HPLC, sometimes using different column chemistries or solvent systems, may be necessary to purify this compound to homogeneity. The purity and molecular mass of the isolated peptide are then confirmed using techniques like mass spectrometry. nih.gov

Technique Purpose Principle
Mild Electrical StimulationInduce secretion of granular gland contentsCauses contraction of myocytes around the glands
Lyophilization (Freeze-drying)Preserve the collected secretionsRemoves water at low temperature and pressure, preventing degradation
Solid-Phase Extraction (SPE)Initial sample clean-up and enrichmentSeparates components based on hydrophobicity
Reverse-Phase HPLC (RP-HPLC)High-resolution separation of peptidesSeparates peptides based on their hydrophobicity

Biosynthesis and Genetic Basis of Ranatuerin-2 (B1576050) Peptides

Understanding the biosynthesis of this compound requires delving into its genetic blueprint. Molecular cloning techniques have been instrumental in elucidating the precursor structure and the cellular machinery involved in producing the mature, active peptide.

Identification of Precursor cDNA Sequences through Cloning

The direct analysis of the mature peptide does not reveal its biosynthetic origins. To uncover this, scientists employ a technique known as "shotgun" cloning. mdpi.comnih.gov This method starts with the extraction of messenger RNA (mRNA) from the lyophilized skin secretions or from the skin tissue itself. nih.govnih.gov The presence of mRNA in the secretions is advantageous as it allows for genetic analysis from the same sample used for peptide isolation. nih.gov

This extracted mRNA serves as a template for the synthesis of complementary DNA (cDNA) through a process called reverse transcription. bioone.org The resulting cDNA library contains sequences corresponding to all the genes being actively expressed in the granular glands at the time of secretion.

To specifically identify the cDNA encoding the precursor of this compound, a technique called Rapid Amplification of cDNA Ends (RACE) is often used. nih.gov This polymerase chain reaction (PCR)-based method utilizes primers designed to target conserved regions within the signal peptide sequences of amphibian antimicrobial peptides. nih.govbioone.org This allows for the amplification and subsequent sequencing of the full-length cDNA encoding the Ranatuerin-2 precursor. nih.gov

Characterization of Biosynthetic Pathway Elements (e.g., Signal Peptides, Propeptide Convertase Sites)

The cloned cDNA sequence reveals that this compound is not synthesized directly in its final form. Instead, it is produced as a larger precursor protein, often referred to as a prepropeptide. nih.govnih.gov The analysis of the translated open-reading frame of the precursor cDNA reveals several distinct domains that are crucial for its proper synthesis, processing, and secretion. mdpi.comresearchgate.net

Signal Peptide: Located at the N-terminus, this highly conserved sequence of approximately 22 amino acids acts as a molecular "zip code." nih.govmdpi.com It directs the nascent prepropeptide to the endoplasmic reticulum, the entry point of the secretory pathway. This signal peptide is cleaved off during translocation into the endoplasmic reticulum.

Acidic Spacer Peptide: Following the signal peptide is an acidic region of variable length. nih.govresearchgate.net This propeptide region is thought to play a role in the correct folding of the precursor and may prevent the mature peptide from exerting its antimicrobial activity prematurely within the host cell.

Propeptide Convertase Site: The mature this compound sequence is flanked at its N-terminus by a specific cleavage site. This is typically a classic dibasic amino acid motif, such as Lys-Arg (-KR-). nih.govmdpi.com This site is recognized by a class of enzymes known as propeptide convertases (e.g., PC1/3), which proteolytically process the precursor to release the mature peptide. nih.gov

Mature Peptide: This is the C-terminal domain of the precursor that, after cleavage, becomes the final, biologically active this compound peptide. mdpi.com

The precursor structure of ranatuerin peptides from different species shows a conserved architecture, although the sequences of the mature peptides themselves can be quite diverse. nih.govmdpi.com

Precursor Domain Typical Length (Amino Acids) Function
Signal Peptide~22Directs the precursor to the secretory pathway
Acidic Spacer PeptideVariable (e.g., ~17-25)Assists in folding; may inhibit premature activity
Propeptide Convertase Site2 (e.g., -KR-)Recognition site for enzymatic cleavage
Mature PeptideVariable (e.g., ~25-35)The final, active antimicrobial peptide

Cellular and Glandular Sites of this compound Synthesis

The primary site of synthesis and storage for this compound and other antimicrobial peptides in frogs is the granular glands. core.ac.ukresearchgate.netresearchgate.net These specialized, multicellular glands are located within the dermal layer of the skin and are distributed across the body, particularly on the dorsal surface. nih.govnsf.gov

Each granular gland is a syncytial structure, meaning it is composed of a large cell with multiple nuclei, surrounded by smooth muscle cells. researchgate.netnsf.gov All the necessary cellular machinery for protein synthesis, including ribosomes, enzymes, and mRNA, is contained within this syncytium. nsf.gov This allows for the continuous synthesis of the peptide precursors and their packaging into secretory granules. nsf.gov When the frog is alarmed or injured, the sympathetic nervous system triggers the contraction of the surrounding myoepithelial cells, causing the glands to discharge their contents onto the skin's surface. core.ac.ukscielo.org.za While primarily found in the skin, studies have also identified the expression of ranatuerin-2 precursor cDNA in the Harderian gland of the bullfrog, suggesting that the synthesis of these defense peptides is not exclusively confined to the skin. bioone.org

Phylogenetic and Comparative Genomic Analysis of Ranatuerin-2 Family Peptides

The ranatuerin-2 family is characterized by a conserved C-terminal heptapeptide (B1575542) "Rana box" loop, formed by a disulfide bridge, and conserved glycine (B1666218) and lysine (B10760008) residues at specific positions. portlandpress.com However, the rest of the peptide sequence shows significant variation in amino acid composition and length. mdpi.commdpi.com This variability is so pronounced that the primary structures of ranatuerin-2 peptides are considered poorly conserved, making them excellent probes for investigating the evolutionary history of New World frogs within the genus Lithobates (formerly included in Rana). researchgate.net

Cladistic analysis, which infers evolutionary relationships, has been successfully applied using the primary structures of dozens of ranatuerin-2 peptides from numerous Lithobates species. nih.gov These analyses have helped to clarify the phylogenetic placement of species like Lithobates forreri, showing its close relationship to Lithobates onca and Lithobates yavapaiensis. nih.gov

Comparative genomic studies further illuminate these relationships. The precursor proteins for ranatuerin-2 peptides show a highly conserved signal peptide region, but the region encoding the mature peptide is specific to each family and highly variable between species. mdpi.comnih.gov This pattern suggests that while the fundamental mechanism of peptide synthesis and secretion is conserved, the active peptide portion is under strong selective pressure to diversify.

Below is a data table comparing the amino acid sequences of this compound with other selected peptides from the ranatuerin-2 family, illustrating the sequence variability.

Peptide NameOrigin SpeciesAmino Acid SequenceCitation
This compound Rana muscosaGFFDDLKNLVGSIAGLAGKIFGACKLFGGC researchgate.net
Ranatuerin-2Mb Rana muscosaGFFDDLKNLVGSIAGLAGKIFGACKLFGGC-NH2 researchgate.net
Ranatuerin-2PLx Rana palustrisGLLSSLKNLIGTLAGLAKQIFGTCKLFGGC nih.gov
Ranatuerin-2Pb Rana pipiensSFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT nih.gov
Ranatuerin-2SSa Glandirana susurraGFLGLLKSLIGTLNALAKNVF-DCKLFGGCN mdpi.com
Ranatuerin-2 Rana catesbeianaSFLSFLGKVLSAI-AGLASLF-CKISGGC google.com

Note: Gaps (-) are introduced to maximize alignment and highlight homologous regions.

Synthetic Strategies and Chemical Modification of Ranatuerin 2ma and Analogues

Total Synthesis Approaches

The chemical synthesis of ranatuerin peptides, including Ranatuerin-2Ma and its analogues, is essential for obtaining the quantities required for biological evaluation. nih.gov Two primary strategies, solid-phase and solution-phase synthesis, are employed in peptide chemistry, each with distinct methodologies and considerations.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing ranatuerin peptides and their derivatives for research purposes. nih.govbachem.com This technique involves assembling a peptide chain sequentially while the C-terminal end is anchored to an insoluble polymer resin. bachem.com The process allows for the easy removal of excess reagents and by-products through simple filtration and washing steps, which streamlines the synthesis. biotage.com

For ranatuerin analogues such as Ranatuerin-2PLx, synthesis is typically performed using an automated peptide synthesizer employing standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov The Fmoc group serves as a temporary protecting group for the N-terminal amine of the amino acid being added. biotage.com Each cycle of amino acid addition involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain, typically using a base like piperidine. bachem.com

Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group and its subsequent coupling to the newly freed N-terminus of the peptide chain. beilstein-journals.org

Washing: Thorough washing of the resin to remove unreacted reagents and by-products. bachem.com

This cycle is repeated until the entire peptide sequence is assembled. beilstein-journals.org Side chains of reactive amino acids are protected with more stable groups that are only removed at the final cleavage step. biotage.com

After the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. nih.gov This is often achieved using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like ethanedithiol and thioanisole, which help prevent side reactions. nih.gov For ranatuerins containing the C-terminal "Rana box," which features a disulfide bridge, an oxidation step is required after cleavage to form the cyclic structure. This can be accomplished by dissolving the linear peptide in a dilute hydrogen peroxide solution. nih.gov Final purification of the synthetic peptide is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Solution-phase peptide synthesis was the primary method for peptide production before the advent of SPPS. nih.gov In this approach, amino acids are coupled in a homogenous solution, and the intermediate peptide products must be isolated and purified after each step, often through crystallization or chromatography. biotage.comresearchgate.net This can be a laborious and time-consuming process, particularly for longer peptides. biotage.com

Despite the dominance of SPPS, solution-phase synthesis offers advantages in specific contexts. It is highly scalable, making it a cost-effective option for the large-scale industrial production of shorter peptides. imrpress.comrsc.org The principles involve the protection of reactive groups and the activation of the carboxyl group of one amino acid to facilitate amide bond formation with the amino group of another. ekb.eg While not the typical choice for synthesizing peptides as long as this compound for initial research, its potential for reducing costs in large-scale manufacturing keeps it relevant. imrpress.com For certain complex peptide structures that may be difficult to assemble on a solid support, solution-phase fragment condensation remains a viable and sometimes necessary strategy. nih.gov

Solid-Phase Peptide Synthesis Methodologies

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design is a key strategy for optimizing the biological properties of naturally occurring peptides like this compound. mdpi.com By making selective and targeted modifications to the peptide's primary structure, researchers can develop analogues with enhanced antimicrobial potency and reduced toxicity towards mammalian cells. researchgate.net These modifications include substituting specific amino acids, deleting entire domains, and adding chemical moieties to improve stability or bioactivity. mdpi.comfrontiersin.org

Site-directed amino acid substitution is a powerful tool to probe the role of specific residues and to enhance the desired characteristics of a peptide, such as its charge, hydrophobicity, and amphipathicity. researchgate.netcsbsju.edu In the study of ranatuerin analogues, this strategy has been used to clarify structure-activity relationships. mdpi.com

For instance, in the design of analogues for Ranatuerin-2-AW, researchers substituted cysteine residues at positions 23 and 29 with serine. mdpi.com Serine is structurally similar to cysteine but cannot form a disulfide bridge, allowing for the creation of a linear variant to assess the importance of the cyclic "Rana box" structure. mdpi.com Another successful modification involved enhancing cationicity and hydrophobicity by replacing specific residues. The analogue [Lys4,19, Leu20]R2AW(1-22)-NH2 was created by substituting aspartic acid at position 4 and lysine (B10760008) at position 19 with lysine, and threonine at position 20 with leucine. mdpi.comnih.gov This resulted in a peptide with significantly improved antibacterial and anticancer activities. mdpi.comnih.gov These substitutions are guided by the understanding that a net positive charge and an amphipathic structure are crucial for the membrane-disrupting activity of many antimicrobial peptides. researchgate.net

Table 1: Examples of Site-Directed Amino Acid Substitutions in a Ranatuerin-2 (B1576050) Analogue and Their Effects
Original PeptideAnalogueSubstitution DetailsObserved EffectReference
Ranatuerin-2-AW (R2AW)[Ser23,29]R2AWCysteine residues at positions 23 and 29 replaced by Serine.Disrupted the disulfide bridge; antibacterial activity was similar to the native peptide, suggesting the bridge itself was not essential for this function. mdpi.com
R2AW(1-22)-NH2 (Truncated)[Lys4,19, Leu20]R2AW(1-22)-NH2Aspartic acid (D) at position 4 replaced by Lysine (K). Lysine (K) at position 19 replaced by Lysine (K). Threonine (T) at position 20 replaced by Leucine (L).Significantly enhanced cationicity and hydrophobicity, leading to remarkably optimized antibacterial and anticancer activities. mdpi.comnih.gov

Truncation and deletion of specific domains are common strategies to identify the minimal functional unit of a peptide and to understand the role of different structural motifs. frontiersin.org The C-terminal "Rana box," a disulfide-bridged loop, is a characteristic feature of many ranid frog antimicrobial peptides, including the ranatuerin-2 family. researchgate.net

The functional importance of this domain appears to vary among different peptides. In a study on Ranatuerin-2PLx, an analogue was synthesized that completely lacked the conserved "Rana box" loop. nih.gov The removal of this structure was found to drastically reduce both the antibacterial and antiproliferative activities of the peptide, indicating that the cyclic domain is critical for its biological potency. nih.gov Similarly, for the peptide Nigrocin-HL, deletion of the "Rana box" was explored; however, the resulting shorter analogue displayed antimicrobial efficiency similar to the natural peptide, suggesting the motif was not indispensable in that context. frontiersin.org

Table 2: Effects of 'Rana Box' Deletion on the Bioactivity of Ranatuerin Family Peptides
PeptideModificationResulting BioactivityReference
Ranatuerin-2PLxDeletion of the C-terminal 'Rana box'Drastically reduced antibacterial and antiproliferative activities. nih.gov
Ranatuerin-2-AWDeletion of the C-terminal 'Rana box' (residues 23-29)Antibacterial activity was similar to the full-length peptide. mdpi.comnih.gov
Nigrocin-HLDeletion of the 'Rana box' motifDisplayed similar antimicrobial efficiency to the natural peptide. frontiersin.org

In addition to amino acid substitution and truncation, other chemical modifications can be introduced to improve a peptide's therapeutic profile. frontiersin.orgsciforum.net One of the most common and effective modifications for bioactive peptides is C-terminal amidation. patsnap.com This involves converting the C-terminal carboxylic acid group (-COOH) into an amide group (-CONH2). patsnap.com

Many naturally occurring antimicrobial peptides from frog skin, including members of the ranatuerin family, are C-terminally amidated. researchgate.netimrpress.com This post-translational modification is known to enhance peptide stability by protecting it from degradation by carboxypeptidases. frontiersin.org Furthermore, C-terminal amidation often increases the net positive charge of the peptide at physiological pH and can enhance its ability to interact with and disrupt the negatively charged membranes of microorganisms, thereby increasing its bioactivity. patsnap.comalzforum.org

In the rational design of ranatuerin analogues, C-terminal amidation is frequently incorporated into the synthetic strategy. For example, the highly potent analogue [Lys4,19, Leu20]R2AW(1-22)-NH2 was synthesized with a C-terminal amide, which likely contributes to its significantly enhanced activity compared to non-amidated counterparts. mdpi.comnih.gov This strategy represents a straightforward yet powerful method to improve the drug-like properties of peptide-based therapeutic candidates.

Structural Characterization and Biophysical Analysis

Primary Structural Elucidation Techniques

The primary structure, or amino acid sequence, of peptides is fundamental to their function. For the Ranatuerin family of peptides, including Ranatuerin-2Ma, the primary structure is commonly elucidated using mass spectrometry. pittcon.orgmdpi.comwikipedia.org This powerful analytical technique allows for precise mass determination and sequencing. pittcon.orgmdpi.comwikipedia.org Specifically, tandem mass spectrometry (MS/MS) is employed, where the peptide is fragmented in a controlled manner, and the resulting fragment ions are analyzed to deduce the amino acid sequence. mdpi.comnih.govnih.gov While the exact sequence of this compound is not explicitly detailed in the provided search results, related peptides like Ranatuerin-2PLx have been successfully sequenced using LC-MS/MS. nih.gov This methodology confirms the linear arrangement of amino acids and identifies any post-translational modifications, which are crucial for a complete structural understanding. wikipedia.org

Secondary Structure Analysis

The biological activity of this compound is closely linked to its secondary structure, which is known to be adaptable to its environment. vulcanchem.com

Circular Dichroism (CD) Spectroscopy for Helical Content Determination

Circular Dichroism (CD) spectroscopy is a key experimental technique for assessing the secondary structure of peptides in solution. nih.govnih.govmit.edu For Ranatuerin peptides, CD analysis reveals significant conformational flexibility. vulcanchem.com In aqueous solutions, such as phosphate (B84403) buffer, these peptides typically exhibit a random coil structure. vulcanchem.comnih.gov However, upon exposure to membrane-mimicking environments, like solutions containing trifluoroethanol (TFE) or lipid vesicles, they undergo a distinct conformational change to form an α-helical structure. vulcanchem.comnih.gov For example, the related peptide Ranatuerin-2PLx shows a significant increase in α-helical content in a 50% TFE solution, as indicated by the characteristic negative peaks at 208 and 222 nm in its CD spectrum. nih.gov This transition from a disordered to an ordered state is a hallmark of many antimicrobial peptides and is critical for their interaction with bacterial membranes. mdpi.com

Table 1: Conformational Changes of Ranatuerin Peptides in Different Environments

Peptide Environment Predominant Secondary Structure Reference
Ranatuerin Family Peptides Aqueous Solution (e.g., phosphate buffer) Random Coil vulcanchem.comnih.gov
Ranatuerin Family Peptides Membrane-Mimetic (e.g., 50% TFE) α-Helix vulcanchem.comnih.gov
Ranatuerin-2Pb 50% TFE/H₂O α-Helix nih.gov
Ranatuerin-2PLx 50% TFE Solution α-Helix nih.gov

Prediction of Secondary Structure via Computational Tools

Computational methods, particularly helical wheel projections, are used to predict and visualize the secondary structure of peptides like this compound. wixsite.comlibretexts.org A helical wheel is a diagram that projects the amino acid sequence down the axis of a putative α-helix. wixsite.comresearchgate.net This visualization helps to illustrate the distribution of hydrophobic and hydrophilic residues along the helix. For many Ranatuerin peptides, these projections reveal a distinct amphipathic character, where hydrophobic residues are clustered on one face of the helix and hydrophilic (often cationic) residues are on the opposite face. vulcanchem.comnih.gov This amphipathicity is a crucial structural feature that facilitates the peptide's interaction with and insertion into the lipid bilayer of microbial membranes. vulcanchem.comlibretexts.org Online tools can predict these structures and calculate key physicochemical properties like hydrophobicity and hydrophobic moment, which are important for understanding their biological activity. nih.gov

Advanced Spectroscopic Methods for Conformational Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides embedded within lipid membranes. nih.govmdpi.commdpi.com While specific solid-state NMR data for this compound is not available in the provided search results, studies on similar peptides, such as Ranatuerin-2CSa, have utilized this method. nih.gov Solid-state NMR can provide detailed information on the peptide's conformation, orientation, and depth of insertion into the lipid bilayer. nih.govresearchgate.netfrontiersin.org For instance, it was used to determine that the "Rana-box" domain of Ranatuerin-2CSa also possesses a helical structure. nih.gov Such studies are vital for building a detailed atomic-level picture of how these peptides disrupt membrane integrity. nih.gov

Structure-Function Correlations based on Conformational Analysis

The biophysical analyses of this compound and its analogues establish a clear correlation between their structure and function. The key findings are:

Conformational Transition : The ability to switch from a random coil in an aqueous environment to an α-helix in a hydrophobic, membrane-like environment is fundamental to its antimicrobial action. vulcanchem.comnih.gov

Amphipathic Helix : The formation of an amphipathic α-helix allows the peptide to interact with the negatively charged surface of bacterial membranes via its cationic face, while the hydrophobic face inserts into the lipid core, leading to membrane disruption. vulcanchem.commdpi.com

Role of Specific Domains : For some Ranatuerin peptides, a C-terminal disulfide-bridged loop, often called the "Rana box," has been shown to be important for optimal antimicrobial activity. nih.govmdpi.com Removal of this domain can significantly decrease the peptide's potency and its α-helical content. nih.gov

These structure-function relationships highlight how the specific amino acid sequence and resulting conformational properties of this compound dictate its ability to target and lyse microbial cells. vulcanchem.commdpi.com

Mechanistic Investigations of Biological Activities

Antimicrobial Activity Profiling

Members of the ranatuerin family of peptides are known to exhibit a wide spectrum of antimicrobial actions, a crucial component of the frog's innate immune system. imrpress.comcreighton.edu This activity is generally attributed to the peptide's cationic and amphipathic nature, which facilitates interaction with and disruption of microbial cell membranes. vulcanchem.comresearchgate.net

Peptides in the ranatuerin-2 (B1576050) family typically demonstrate broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. vulcanchem.comnih.gov While specific minimum inhibitory concentration (MIC) data for Ranatuerin-2Ma is not extensively detailed in current literature, studies on closely related ranatuerin-2 peptides provide insight into its likely activity profile. For instance, Ranatuerin-2Pb and Rana-2PN have been tested against a variety of pathogenic bacteria. nih.govnih.gov

The proposed mechanism involves the peptide binding to the bacterial cell membrane, leading to permeabilization, rupture, and subsequent cell death. vulcanchem.comnih.gov This direct action on the membrane is a hallmark of many AMPs and is considered a key advantage, as it may reduce the likelihood of microbial resistance development compared to conventional antibiotics. researchgate.netnih.gov The activity of these peptides can vary between bacterial species. vulcanchem.com Some ranatuerins have shown effectiveness against antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Below is a table summarizing the antimicrobial activity of Ranatuerin-2Pb, a related peptide from Rana pipiens, against several bacterial strains.

MicroorganismStrainTypeMIC (µM)
Staphylococcus aureusNCTC 10788Gram-Positive16
Enterococcus faecalisNCTC 12697Gram-Positive32
Escherichia coliATCC 8379Gram-Negative16
Pseudomonas aeruginosaATCC 9027Gram-Negative>64
MRSANCTC 12493Gram-Positive32
Data derived from studies on Ranatuerin-2Pb, a closely related peptide. nih.gov

Beyond bacteria, ranatuerin peptides possess significant antifungal properties. imrpress.comresearchgate.net this compound, along with Ranatuerin-2Mb and Temporin-1M also from Rana muscosa, has been shown to strongly inhibit the growth of the pathogenic chytrid fungus Batrachochytrium dendrobatidis, a major contributor to global amphibian declines. researchgate.netoup.com Other ranatuerins have demonstrated activity against the human fungal pathogen Candida albicans. creighton.edunih.gov The mechanism of antifungal action is believed to be similar to its antibacterial effect, involving disruption of the fungal cell membrane. mdpi.com

Antiprotozoal activities are also a recognized feature of many frog skin-derived antimicrobial peptides. imrpress.comfrontiersin.org While specific studies focusing solely on the antiprotozoal effects of this compound are limited, the broad-spectrum nature of this peptide family suggests potential efficacy against various protozoa. nih.gov This is an area that warrants further investigation to fully characterize the peptide's therapeutic potential.

Broad-Spectrum Efficacy against Bacterial Pathogens (Gram-Positive and Gram-Negative Strains)

Anticancer Activity Studies in Cellular Models

A growing body of evidence indicates that many antimicrobial peptides also possess selective cytotoxicity against tumor cells, and the ranatuerin family is no exception. nih.govnih.govresearchgate.net It is hypothesized that the anticancer mechanism is analogous to the antimicrobial one, exploiting differences between cancerous and normal mammalian cells, such as the higher negative charge on the surface of cancer cell membranes. nih.govfrontiersin.orgnih.gov

Studies on ranatuerin peptides have demonstrated their ability to inhibit the proliferation and reduce the viability of various human cancer cell lines in a dose-dependent manner. nih.gov Research on Ranatuerin-2PLx, a closely related peptide, showed potent inhibitory effects against several tumor cell lines, with IC₅₀ values in the micromolar range. nih.gov This activity highlights the potential of ranatuerin peptides as templates for the development of novel anticancer agents. frontiersin.org The peptide showed greater potency against cancer cells than its antimicrobial activity and displayed selectivity for cancer cells over normal human cells. nih.gov

The table below presents the anti-proliferative activity of Ranatuerin-2PLx against a panel of human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
PC-3Prostate Cancer5.79
NCI-H157Lung Cancer10.33
U251MGGlioblastoma13.56
MCF-7Breast Cancer15.61
MDA-MB-435sMelanoma20.19
Data derived from studies on Ranatuerin-2PLx, a closely related peptide. nih.gov

The primary mechanism by which ranatuerin peptides appear to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org Apoptosis is a controlled process essential for normal tissue homeostasis, and its dysregulation is a key factor in cancer development. wikipedia.organr.fr

Investigations into Ranatuerin-2PLx revealed that it induces early-stage apoptosis in prostate cancer (PC-3) cells. nih.gov This process was linked to the activation of caspases, a family of proteases that are central to the execution of the apoptotic program. nih.govmdpi.com Specifically, treatment with the peptide led to the activation of Caspase-3, a key "executioner" caspase responsible for dismantling the cell. nih.gov The activation of initiator caspases, which in turn activate executioner caspases, is a critical step in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. wikipedia.orgmdpi.com

Inhibition of Tumor Cell Proliferation and Viability

Anti-inflammatory and Immunomodulatory Activities

In addition to their direct cytotoxic effects on microbes and cancer cells, certain members of the ranatuerin family exhibit anti-inflammatory and immunomodulatory properties. imrpress.comresearchgate.net These activities suggest a more complex role in the host's defense system, not only eliminating pathogens but also modulating the subsequent immune response. nih.gov

A recent study on the novel peptide Rana-2PN, another member of the ranatuerin-2 family, demonstrated its ability to effectively neutralize lipopolysaccharide (LPS). vulcanchem.comnih.gov LPS is a component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. nih.gov By neutralizing LPS, Rana-2PN was shown to inhibit the LPS-induced production of inflammatory mediators in macrophage cells and reduce inflammation in an animal model. vulcanchem.comnih.gov This dual antimicrobial and anti-inflammatory function is a highly desirable characteristic for therapeutic agents intended to treat bacterial infections, which are often associated with harmful inflammation. nih.gov

Lipopolysaccharide (LPS) Neutralization Mechanisms

While direct studies on this compound are limited, research on closely related peptides provides significant insight into the lipopolysaccharide (LPS) neutralization mechanism. Cationic antimicrobial peptides (AMPs) are known to interact with and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. plos.orgresearchgate.net This interaction is primarily driven by electrostatic forces between the positively charged peptide and the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. researchgate.netunav.edu

A notable example from the ranatuerin-2 family is Rana-2PN, isolated from Pelophylax nigromaculata. nih.gov Studies have shown that Rana-2PN can effectively neutralize LPS, a property that is crucial for its anti-inflammatory effects. nih.govvulcanchem.com The neutralization process is believed to involve several key steps:

  • Binding and Aggregation: The cationic peptide binds to LPS aggregates, promoting further aggregation. This action can be crucial for clearing LPS from the bloodstream. plos.org
  • Structural Disruption: The peptide disrupts the supramolecular structure of LPS aggregates. This binding can change the aggregate form, for instance from a cubic to a multilamellar structure, which inhibits the ability of LPS to bind to its receptors on immune cells, such as CD14 and Toll-like receptor 4 (TLR4). researchgate.netunav.edu
  • Inhibition of LBP Binding: By altering the structure of LPS, the peptide can inhibit the binding of Lipopolysaccharide-Binding Protein (LBP), a key step in the cascade that leads to an inflammatory response. unav.edu
  • This capacity for LPS neutralization suggests that this compound likely shares this ability, making it a bifunctional peptide with both direct antimicrobial and anti-endotoxin activities. vulcanchem.comimrpress.com

    Modulation of Inflammatory Responses in Preclinical Models

    The ability of ranatuerin peptides to modulate inflammatory responses is a significant area of investigation. Preclinical models, both in vitro and in vivo, have demonstrated the anti-inflammatory potential of this peptide family. nih.gov

    Again, the peptide Rana-2PN serves as a key preclinical model for the family. nih.gov Research has shown that Rana-2PN effectively inhibited the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govvulcanchem.com Furthermore, in a carrageenan-induced paw edema mouse model, a standard method for assessing acute inflammation, Rana-2PN was able to significantly reduce inflammation. nih.govvulcanchem.commdpi.com This indicates that the peptide can suppress inflammatory responses in vivo.

    The mechanism for this modulation is closely linked to LPS neutralization. By binding to and neutralizing LPS, the peptide prevents the activation of inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, thereby suppressing the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. researchgate.net

    Elucidation of Molecular and Cellular Mechanisms of Action

    The antimicrobial efficacy of this compound is rooted in its molecular structure and its subsequent interactions at a cellular level. The primary mechanism involves the disruption of the microbial cell membrane, though other actions may also contribute.

    Membrane Interaction and Disruption Models (e.g., Pore Formation, Carpet Model)

    The primary mode of action for most ranatuerin peptides, including likely this compound, is the permeabilization and disruption of the bacterial cell membrane. vulcanchem.comnih.gov This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids. mdpi.commdpi.com Following this initial binding, the peptide's amphipathic structure facilitates its insertion into the lipid bilayer, leading to membrane destabilization through one of several proposed models. mdpi.com

    Research on Rana-2PN confirms that it exerts its effects by binding to bacterial cells and inducing membrane rupture, leading to cell death. nih.gov While the precise model is not always defined for a specific peptide, the general mechanisms are well-understood and include:

    Interactive Table of Membrane Disruption Models
    ModelDescriptionKey Features
    Barrel-Stave Model Peptides insert into the membrane perpendicularly, assembling into a barrel-like structure that forms a hydrophilic pore.- Stable, well-defined pore
  • Hydrophilic peptide faces form the channel lining
  • Requires a specific peptide concentration
  • Toroidal Pore Model Peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, connecting the inner and outer leaflets.- Lipid head groups line the pore along with the peptides
  • Causes significant membrane strain
  • Pore size can be more variable
  • Carpet Model Peptides accumulate on the membrane surface, parallel to the lipid bilayer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, forming transient holes or micelles.- No stable pore structure
  • Membrane disintegration
  • Requires a high local peptide concentration
  • Identification of Specific Intracellular Targets

    While membrane disruption is the most widely accepted mechanism for ranatuerin peptides, the possibility of intracellular action exists for many AMPs. imrpress.commdpi.com After crossing the cell membrane, some peptides can interfere with essential cellular processes by binding to intracellular targets. mdpi.combiorxiv.org Potential intracellular activities include the inhibition of DNA replication, protein synthesis, or enzymatic activity. mdpi.com

    For the ranatuerin family specifically, it is currently thought that their primary impact is through non-specific interactions with the cell membrane, leading to cell lysis. nih.gov To date, specific intracellular molecular targets for this compound have not been definitively identified in the available literature. Some studies note that it is unclear how these peptides impact microorganisms beyond membrane disruption. nih.gov However, research on other frog-derived AMPs, such as buforin II, has shown they can translocate across the membrane to bind to DNA and RNA, suggesting that such mechanisms are possible within this class of peptides. mdpi.com

    Role of Peptide Flexibility in Antimicrobial Action

    The structural dynamics of this compound, particularly its flexibility, are critical to its antimicrobial function. Ranatuerin peptides typically feature a helix-turn-helix or helix-loop-helix motif, with the turn or loop region imparting significant conformational flexibility. nih.govbiorxiv.org

    This flexibility is not a structural flaw but a functional advantage. It allows the peptide to adapt its conformation to different membrane environments, such as those of Gram-positive versus Gram-negative bacteria. nih.gov A flexible central motif enables the peptide to adjust the orientation of its amphipathic helical sections to achieve an optimal interaction with the curved and complex surface of a bacterial membrane. nih.gov This adaptability is crucial for the peptide to effectively bind to anionic lipid head groups and insert itself into the bilayer. nih.gov

    Studies on designed peptides based on ranatuerins have shown that a flexible central motif allows the peptide to form various super-secondary structures (e.g., L-shaped, V-shaped) that best match the membrane's properties. nih.gov This conformational self-adjustment is key to the broad-spectrum activity and high selectivity index observed in many ranatuerin peptides. nih.govresearchgate.net

    Structure Activity Relationship Sar Studies and Rational Peptide Design

    Impact of 'Rana Box' Domain on Biological Potency

    The "Rana box" is a characteristic C-terminal cyclic domain found in many ranatuerin peptides, formed by a disulfide bridge between two cysteine residues. mdpi.comresearchgate.net This structural motif is considered a defining feature of the ranatuerin family. vulcanchem.com The integrity of this disulfide-bridged loop is significant for the biological activities of these peptides. vulcanchem.com

    However, there is some conflicting evidence regarding the indispensability of the Rana box for antibacterial activity. A study on ranatuerin-2-AW (R2AW) found that analogues with a deleted cyclic domain showed similar antibacterial activity to the native peptide, suggesting the Rana box might be dispensable for this specific function in some contexts. mdpi.comnih.gov Despite this, another study highlighted that while the loop structure is important, the absence of cationic amino acids within this domain leads to a significant reduction in antibacterial effect, indicating that the charge within the Rana box is also a critical factor. nih.gov

    Table 1: Impact of 'Rana Box' Modification on Biological Activity of Ranatuerin Analogues

    Peptide VariantStructural ModificationEffect on Antimicrobial ActivityReference
    Native Ranatuerin-2PLxIntact 'Rana box'Baseline activity nih.gov
    C-terminal truncated Ranatuerin-2PLxRemoval of 'Rana box'Markedly decreased vulcanchem.comnih.gov
    Charge-modified Ranatuerin-2PLxSubstitution of cationic residues in 'Rana box'Substantially impaired nih.gov
    Ranatuerin-2-AW (R2AW) analogueDeletion of cyclic domainSimilar activity to native peptide mdpi.comnih.gov

    Role of Cationicity and Hydrophobicity in Activity and Selectivity

    The balance between cationicity (net positive charge) and hydrophobicity is a fundamental determinant of the activity and selectivity of most antimicrobial peptides, including ranatuerin-2Ma. researchgate.netimrpress.com These peptides are typically cationic and hydrophobic, properties that facilitate their interaction with and disruption of microbial cell membranes. nih.govnih.gov

    An increase in the net positive charge of an AMP generally enhances its initial electrostatic attraction to the negatively charged components of bacterial membranes. mdpi.com This can lead to a higher concentration of the peptide at the bacterial surface, promoting membrane permeabilization and subsequent cell death. mdpi.com For instance, substituting acidic amino acids with positively charged lysine (B10760008) residues in a ranatuerin-2 (B1576050) peptide analogue, after removing the Rana box, was shown to enhance its antibacterial activity. mdpi.com

    Hydrophobicity governs the peptide's ability to insert into the lipid bilayer of the cell membrane. vulcanchem.com A study on ranatuerin-2-AW (R2AW) demonstrated that a variant with enhanced cationicity and hydrophobicity exhibited significantly optimized antibacterial and anticancer activities. mdpi.comnih.gov However, increasing these properties must be carefully balanced, as excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolysis). mdpi.com The goal of rational peptide design is often to find an optimal balance that maximizes antimicrobial potency while minimizing toxicity to mammalian cells. researchgate.netfrontiersin.org

    Influence of Secondary Structure (e.g., Amphipathic α-Helix Formation) on Efficacy

    The ability of ranatuerin peptides to adopt an amphipathic α-helical secondary structure in a membrane-mimetic environment is crucial for their biological efficacy. researchgate.netnih.gov In an aqueous solution, these peptides often exist in a random coil conformation. vulcanchem.com However, upon encountering a cell membrane, they fold into an α-helix with a distinct spatial arrangement of charged and hydrophobic residues. researchgate.netvulcanchem.com

    This amphipathic structure features a cationic face and a hydrophobic face. The cationic face interacts with the negatively charged surface of bacterial membranes, while the hydrophobic face inserts into the lipid core of the membrane. vulcanchem.com This interaction is fundamental to the membrane-disruptive mechanisms of action, such as pore formation or the "carpet" model, which ultimately lead to cell death. vulcanchem.comnih.gov

    Circular dichroism (CD) spectroscopy studies on ranatuerin-2PLx have shown that it adopts a more defined α-helical structure in a membrane-mimetic solvent (50% trifluoroethanol) compared to an aqueous solution. nih.gov Furthermore, the truncated analogue lacking the 'Rana box' displayed a lower α-helical content, which correlated with its reduced antimicrobial activity. nih.gov This highlights the interplay between the C-terminal domain and the formation of a stable secondary structure. The flexibility of the peptide, influenced by amino acids like glycine (B1666218), also plays a role in its ability to adapt its conformation to the membrane surface. researchgate.net

    Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

    Computational chemistry provides powerful tools for elucidating the structure-activity relationships of peptides like this compound. researchgate.netjapsonline.comijper.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are increasingly used to predict the biological activity of novel compounds and to guide their design. nih.govbiointerfaceresearch.com

    QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. ijper.org For antimicrobial peptides, QSAR models can be built using descriptors that quantify properties like charge, hydrophobicity, and helical content to predict their antimicrobial potency. researchgate.net These models can then be used to virtually screen new peptide sequences and prioritize them for synthesis and experimental testing. japsonline.com

    Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a bacterial membrane component). japsonline.comijper.org This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-membrane complex. japsonline.com By understanding these binding modes, researchers can design modifications to the peptide sequence to enhance its affinity and disruptive effect on the target membrane. nih.gov While specific QSAR and molecular docking studies focused solely on this compound are not extensively reported in the provided search results, these computational approaches are widely applied to the broader class of antimicrobial peptides to accelerate the development of new therapeutic agents. researchgate.netbiointerfaceresearch.com

    Preclinical Evaluation and in Vivo Efficacy Models Non Human

    Antimicrobial Efficacy in Animal Infection Models (e.g., Waxworm Model)

    The in vivo antimicrobial efficacy of peptides from the ranatuerin-2 (B1576050) family has been evaluated using the Galleria mellonella (waxworm) larvae model. This model is increasingly utilized in the preliminary assessment of antimicrobial agents due to its cost-effectiveness, ethical advantages, and an innate immune system that shares similarities with that of vertebrates. researchgate.netnih.govbcreptilesandamphibians.ca

    Research on ranatuerin peptides has demonstrated their potential in combating bacterial infections in this model. For instance, studies on analogues of ranatuerin-2Pb, a related peptide from the Northern Leopard Frog (Rana pipiens), have shown significant in vivo efficacy. An analogue, designated RPb, was shown to decrease the mortality of G. mellonella larvae infected with Staphylococcus aureus. nih.govresearchgate.net

    Similarly, a synthetically modified analogue of ranatuerin-2-AW, isolated from the Wuyi torrent frog (Amolops wuyiensis), exhibited potent in vivo efficacy in a waxworm model of methicillin-resistant Staphylococcus aureus (MRSA) infection. imrpress.com This analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, significantly reduced the mortality of MRSA-infected larvae, highlighting the therapeutic potential of engineered ranatuerin-2 peptides. imrpress.com

    While these studies focus on close analogues, they provide a strong indication of the potential in vivo antimicrobial efficacy of the ranatuerin-2 peptide family, including Ranatuerin-2Ma. This compound itself, identified in the skin secretions of the mountain yellow-legged frog (Rana muscosa), has been primarily studied in the context of its activity against the pathogenic chytrid fungus Batrachochytrium dendrobatidis (Bd), a major contributor to global amphibian declines. Although direct in vivo studies of this compound in a waxworm infection model are not extensively documented in the available literature, the demonstrated efficacy of its analogues against bacterial pathogens in this model is a promising indicator of its potential.

    Table 1: In Vivo Efficacy of Ranatuerin-2 Analogues in the Galleria mellonella Infection Model

    Peptide Analogue Pathogen Key Finding Reference
    RPb (analogue of Ranatuerin-2Pb) Staphylococcus aureus Decreased mortality of infected larvae. nih.govresearchgate.net
    [Lys4,19, Leu20]R2AW(1-22)-NH2 (analogue of Ranatuerin-2-AW) Methicillin-resistant Staphylococcus aureus (MRSA) Significantly reduced mortality of infected larvae. imrpress.com

    Evaluation of Immune Modulatory Effects in Non-Human Organisms

    Antimicrobial peptides are increasingly recognized for their dual role as direct microbicidal agents and as modulators of the host immune response. These immunomodulatory functions can include the recruitment of immune cells, regulation of inflammatory cytokines, and enhancement of phagocytosis.

    While specific research on the immunomodulatory effects of this compound in non-human organisms is limited, the broader family of ranatuerin peptides is suggested to possess such properties. imrpress.com The skin secretions of amphibians, which contain a cocktail of peptides including ranatuerins, are a crucial component of their innate immune system. nih.gov The presence of this compound in the skin of Rana muscosa, a species heavily impacted by the fungal pathogen Bd, suggests a role in the frog's innate defense mechanisms.

    The interaction between these peptides and the host's immune system is complex. For example, in some frog species, it has been hypothesized that skin peptides may facilitate the growth of beneficial symbiotic bacteria that can inhibit pathogens, representing an indirect immunomodulatory effect. nih.gov While direct evidence for this compound's ability to modulate immune responses in organisms like the waxworm or in its native amphibian host is an area requiring further investigation, the established immunomodulatory potential of other frog-derived AMPs suggests this is a promising avenue of research.

    Pharmacological Profiling in Relevant Biological Systems

    The pharmacological profile of this compound, as with many ranatuerin-2 peptides, has been primarily characterized through its antimicrobial and hemolytic activities. These peptides are known to be cationic and amphipathic, properties that facilitate their interaction with and disruption of microbial cell membranes, which is a common mechanism of action for many AMPs. nih.govimrpress.com

    This compound and the closely related Ranatuerin-2Mb, both from Rana muscosa, have demonstrated potent activity against the chytrid fungus Batrachochytrium dendrobatidis. The minimal inhibitory concentrations (MICs) of these peptides against Bd have been determined, providing key pharmacological data on their antifungal potency.

    **Table 2: Antimicrobial Activity of Ranatuerin Peptides from *Rana muscosa***

    Peptide Target Organism Minimal Inhibitory Concentration (MIC) (µg/mL) Reference
    This compound Batrachochytrium dendrobatidis 50
    Ranatuerin-2Mb Batrachochytrium dendrobatidis 25
    Adult AMP Mixture (Temporin 1-M, Ranatuerin-2Mb, and this compound) Batrachochytrium dendrobatidis >250

    Beyond their antimicrobial effects, some ranatuerin-2 peptides have been shown to exhibit moderate hemolytic activity, which is a critical parameter in their pharmacological profile as it indicates potential toxicity to host cells (in this case, red blood cells). imrpress.com The balance between antimicrobial efficacy and hemolytic activity is a key consideration in the therapeutic development of these peptides. Further pharmacological studies would be necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which are essential for its development as a potential therapeutic agent.

    Compound Reference Table

    Advanced Analytical Methodologies in Ranatuerin 2ma Research

    High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

    High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of peptides like Ranatuerin-2Ma. hplc.eu It separates components in a mixture based on their differential partitioning between a solid stationary phase (inside a column) and a liquid mobile phase. mtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity. hplc.eu

    In the context of ranatuerin peptides, RP-HPLC is crucial for purification following chemical synthesis and for assessing the final purity of the peptide. nih.govnih.gov While specific studies on this compound are illustrative, research on analogous peptides such as Ranatuerin-2Pb and Ranatuerin-2PLx demonstrates a standard methodology. nih.govnih.gov Following solid-phase synthesis, crude peptides are purified using preparative RP-HPLC. nih.gov The purity of the collected fractions is then determined using analytical RP-HPLC, with studies consistently reporting purities of greater than 95% for synthesized ranatuerin peptides. nih.gov

    The general workflow for HPLC purity analysis involves dissolving the peptide sample in an appropriate solvent, followed by injection into the HPLC system. mtoz-biolabs.com A gradient of increasing organic solvent (commonly acetonitrile (B52724) mixed with 0.1% trifluoroacetic acid) is used to elute the peptides from a C18 column. hplc.eunih.gov The peptide is detected as it elutes from the column, typically by UV absorbance at a specific wavelength, and the resulting chromatogram shows peaks corresponding to the target peptide and any impurities. mtoz-biolabs.com Purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram. mtoz-biolabs.com

    Table 1: Representative RP-HPLC Systems for Ranatuerin Peptide Analysis

    ParameterDescriptionReference
    Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov
    Column Typically a C5 or C18 silica-based column (e.g., Jupiter C5, 250 mm x 4.6 mm) nih.gov
    Mobile Phase A 0.05% (v/v) Trifluoroacetic acid (TFA) in water nih.gov
    Mobile Phase B 0.05% (v/v) TFA in 80% (v/v) acetonitrile/water nih.gov
    Gradient A linear gradient from Mobile Phase A to Mobile Phase B over a set time (e.g., 240 minutes) nih.gov
    Flow Rate Typically 1 mL/min for analytical columns nih.gov
    Detection UV absorbance, often at 214 nmN/A
    Outcome Separation of the target peptide from impurities, allowing for purity assessment >95% nih.gov

    Mass Spectrometry (MS) Techniques for Identification and Characterization (e.g., MALDI-TOF MS, Electrospray MS)

    Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and primary structure of peptides like this compound. The two most common soft ionization techniques used in peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). libretexts.orgnih.gov

    MALDI-Time-of-Flight (TOF) MS: This technique is frequently used for the rapid identification of peptides in complex mixtures, such as amphibian skin secretions. nih.govoup.com In MALDI-TOF analysis, the sample is co-crystallized with a matrix material on a target plate. mdpi.com A pulsed laser desorbs and ionizes the sample, and the resulting ions are accelerated into a flight tube. mdpi.com The time it takes for the ions to reach the detector is proportional to their mass, allowing for accurate molecular weight determination. mdpi.com Several studies have successfully used MALDI-TOF MS to detect this compound in the skin secretions of the Sierra Nevada yellow-legged frog (Rana sierrae), often alongside Ranatuerin-2Mb and other antimicrobial peptides. oup.comresearchgate.netresearchgate.net

    Electrospray Ionization (ESI) MS: ESI-MS is another soft ionization technique that is particularly well-suited for coupling with HPLC (LC-MS). libretexts.org A solution containing the peptide is sprayed through a charged capillary, creating a fine mist of charged droplets. libretexts.org As the solvent evaporates, gas-phase ions are produced, which can carry multiple charges. libretexts.org These ions are then directed into the mass analyzer. ESI-MS is used to confirm the molecular mass of purified ranatuerin peptides with high accuracy. nih.govnih.gov When coupled with tandem mass spectrometry (MS/MS), it can also be used to determine the amino acid sequence of the peptide by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

    Table 2: Mass Spectrometry Techniques for this compound Characterization

    TechniquePrincipleApplication in this compound ResearchReference
    MALDI-TOF MS Sample is co-crystallized with a matrix and ionized by a laser. Mass is determined by the ion's time of flight to a detector.Rapid identification of this compound in complex mixtures like amphibian skin secretions. oup.comresearchgate.netresearchgate.netcolab.ws
    Electrospray MS Sample in solution is nebulized and ionized, often producing multiply charged ions. Can be coupled with HPLC (LC-MS).Precise molecular mass confirmation of purified this compound and its analogues. nih.govnih.gov
    LC-MS/MS HPLC separation followed by ESI-MS and subsequent fragmentation of selected ions.Elucidation of the primary amino acid sequence of novel ranatuerin peptides. nih.gov

    Bioanalytical Method Development for Peptide Detection in Biological Matrices (Non-Human)

    Developing methods to detect and quantify peptides like this compound in non-human biological matrices, such as amphibian skin secretions, is critical for understanding their physiological role. The process involves sample collection, preparation, and analysis, typically using a combination of HPLC and MS.

    The established method for collecting skin secretions from amphibians involves a mild, non-lethal electrical stimulation of the skin surface, which induces the release of stored peptides from granular glands. nih.gov The secretions are then rinsed from the skin with deionized water, collected, lyophilized (freeze-dried), and stored at low temperatures until analysis. nih.gov

    For analysis, the lyophilized secretion is reconstituted in a suitable solvent, often a mixture of trifluoroacetic acid (TFA) and water, and then centrifuged to remove any insoluble material. nih.gov This clarified supernatant, containing a complex mixture of peptides and proteins, is then subjected to RP-HPLC for separation. nih.gov Fractions are collected at regular intervals (e.g., every minute) and each fraction is analyzed by MALDI-TOF MS to identify the masses present. nih.gov Fractions containing a mass that corresponds to this compound can then be subjected to further analysis, such as MS/MS sequencing, to confirm its identity. nih.govresearchgate.net This combination of HPLC separation and MS detection provides a robust method for identifying this compound within its native biological matrix. nih.gov

    Research Applications and Methodological Contributions

    Ranatuerin-2Ma as a Chemical Probe for Studying Host-Pathogen Interactions and Biological Pathways

    The study of how pathogens interact with their hosts is a complex field that benefits from the use of specific molecules to investigate biological processes. Chemical probes are valuable tools for identifying and characterizing these interactions, which can be otherwise difficult to study. technologynetworks.com While research on this compound as a specific chemical probe is still developing, its known biological activities provide a foundation for its potential use in this area.

    The bacterial envelope, for instance, is a critical interface for interactions with the host. nih.gov Metabolic labeling with probes that mimic bacterial cell wall components can be used to study these interactions within infected host cells. nih.gov this compound, with its membrane-disrupting capabilities, could potentially be modified into a probe to investigate the dynamics of bacterial membrane integrity during host immune responses.

    Furthermore, understanding how bacterial components manipulate the host's immune response is crucial for developing new treatments. technologynetworks.com For example, chemical probes have been designed to study mycolic acid, a component of the Mycobacterium tuberculosis cell envelope, to understand how it suppresses the host's immune cells. technologynetworks.com Similarly, this compound could be adapted to explore how host cells recognize and respond to antimicrobial peptides.

    The development of synthetic biology tools, such as CRISPR-based systems, has also advanced the study of host-pathogen interactions. mdpi.com These technologies allow for the precise modulation of gene expression in both the host and the pathogen, providing insights into the roles of specific genes in infection and immunity. mdpi.com this compound could be used in conjunction with these systems to investigate the genetic basis of susceptibility and resistance to antimicrobial peptides.

    Contributions to Understanding Amphibian Innate Immunity

    This compound is a key component of the innate immune system of certain amphibian species, playing a significant role in defending against pathogens. researchgate.netnih.gov Amphibian skin is a crucial barrier, and the secretion of antimicrobial peptides (AMPs) like this compound is a primary defense mechanism. researchgate.netnih.gov These peptides are synthesized in granular glands in the skin and are released into the mucus layer. researchgate.net

    Research on the mountain yellow-legged frog, Rana muscosa, has identified this compound as one of the abundant antimicrobial peptides in its skin secretions. researchgate.netresearchgate.net Studies have shown that natural mixtures of these peptides, as well as individual purified peptides, can strongly inhibit the growth of the pathogenic chytrid fungus Batrachochytrium dendrobatidis (Bd), which is linked to global amphibian declines. researchgate.netresearchgate.net

    The expression of this compound and other AMPs can vary depending on the life stage of the amphibian. For example, in some species, the profile of peptides found in post-metamorphic individuals is nearly identical to that of adults, while tadpoles may secrete a subset of these peptides. nih.gov This suggests a developmental regulation of the innate immune system.

    The study of this compound and other amphibian AMPs has significantly advanced our understanding of innate immunity, not just in amphibians but across vertebrates. It underscores the importance of these peptides as a first line of defense against a wide range of microbial threats.

    Potential as a Lead Compound for Novel Antimicrobial and Anticancer Agent Discovery

    The rise of antibiotic-resistant bacteria has created an urgent need for the discovery of new antimicrobial agents. frontiersin.org Natural products, including antimicrobial peptides like this compound, represent a promising source of lead compounds for the development of new drugs. frontiersin.orgmdpi.com Ranatuerin-2 (B1576050) peptides, in general, exhibit broad-spectrum activity against various bacteria with relatively low hemolytic activity, making them attractive candidates for further development. mdpi.com

    This compound and its analogues have demonstrated the potential to inhibit the growth of pathogenic microorganisms. nih.gov The mechanism of action for many AMPs involves the disruption of the bacterial cell membrane, a process to which bacteria are less likely to develop resistance compared to conventional antibiotics that target specific metabolic pathways. nih.gov

    Beyond its antimicrobial properties, this compound and related peptides have also shown potential as anticancer agents. mdpi.comnih.gov Some studies have indicated that these peptides can inhibit the proliferation of tumor cells. nih.gov The development of natural products as anticancer agents is a well-established field, with many successful drugs originating from natural sources. aamjournal.innih.govfrontiersin.org The dual antibacterial and anticancer activities of some ranatuerin peptides make them particularly interesting for further investigation. mdpi.com

    The process of developing a natural product into a therapeutic agent involves identifying the lead compound, understanding its mechanism of action, and potentially modifying its structure to enhance efficacy and reduce toxicity. aamjournal.inrsc.org this compound serves as a valuable scaffold for such endeavors.

    Advancements in Peptide Design and Engineering Methodologies

    The study of naturally occurring peptides like this compound has significantly contributed to the advancement of peptide design and engineering methodologies. By understanding the structure-activity relationships of these peptides, researchers can design synthetic analogues with improved properties. nih.gov

    Targeted modifications, such as amino acid substitutions and truncations, have been employed to optimize the biological activity of ranatuerin peptides. nih.gov For instance, research on a related peptide, Ranatuerin-2-AW, involved designing analogues to enhance its antibacterial and anticancer activities. nih.gov These studies have revealed that certain structural features, such as the disulfide bridge and the "Rana box" at the C-terminus, may be dispensable for antibacterial activity in some cases, while enhancing cationicity and hydrophobicity can significantly improve potency. mdpi.comnih.gov

    Computational methods are also playing an increasingly important role in the design of new peptides. mdpi.com By analyzing the structural and physicochemical properties of peptides like this compound, researchers can develop models to predict the activity of novel sequences. mdpi.com This rational design approach, combined with high-throughput screening, accelerates the discovery of new peptide-based therapeutics. mdpi.com

    The insights gained from studying this compound and other ranatuerin peptides have provided valuable guidelines for the design of new antimicrobial and anticancer agents. These studies demonstrate how the modification of natural peptide scaffolds can lead to the development of novel therapeutic candidates with enhanced efficacy and specificity. nih.gov

    Future Directions and Emerging Research Avenues

    Exploration of Unidentified Biological Activities and Target Spaces

    While Ranatuerin-2Ma is primarily recognized for its antimicrobial effects, its complete biological activity profile remains largely uncharted. researchgate.net The intricate relationship between a peptide's structure and its function suggests that this compound may possess other valuable bioactivities. Future investigations will likely focus on identifying novel molecular targets and exploring potential applications beyond its established antimicrobial role.

    Researchers are increasingly recognizing that antimicrobial peptides (AMPs) can have multifaceted roles, including immunomodulatory, anti-inflammatory, and even anticancer properties. nih.govresearchgate.net Studies on related ranatuerin peptides, such as Ranatuerin-2PLx, have already shown potential in inhibiting the proliferation of cancer cells. nih.gov This opens up the possibility that this compound could have similar cytotoxic activity against tumor cells, a hypothesis that warrants further investigation. The precise mechanisms by which these peptides interact with and disrupt cell membranes are still being elucidated, and it is plausible that these interactions could trigger a variety of cellular responses. researchgate.netnih.gov

    Furthermore, the role of peptides in the innate immune system of amphibians suggests a complex interplay with other biological molecules and pathways. researchgate.netresearchgate.net Investigating these interactions could reveal previously unknown signaling pathways or cellular receptors that are modulated by this compound. The study of how this compound interacts with the host's own cells and immune system is a critical area for future research.

    Development of Novel Synthetic and Biosynthetic Methodologies for this compound Analogues

    The advancement of this compound from a promising lead compound to a viable therapeutic agent will heavily rely on the development of efficient and cost-effective methods for its production. Both chemical synthesis and biosynthetic approaches are being explored to create this compound and its analogues.

    Solid-phase peptide synthesis (SPPS) is a well-established technique for producing peptides in the laboratory. mdpi.comnih.gov This method allows for the precise assembly of amino acids in a specific sequence, enabling the creation of both the natural peptide and a wide array of modified versions. mdpi.com The ability to synthesize analogues is crucial for structure-activity relationship (SAR) studies, which aim to optimize the peptide's properties by making specific changes to its amino acid sequence. mdpi.comnih.gov For example, substitutions can be made to enhance antimicrobial potency, reduce toxicity to mammalian cells, or improve stability. researchgate.net

    In addition to chemical synthesis, biosynthetic methods offer a promising alternative for large-scale production. This can involve the use of recombinant DNA technology to engineer microorganisms or other host systems to produce the desired peptide. biochempeg.com While the initial setup can be complex, biosynthesis has the potential to be more cost-effective and environmentally friendly for large-scale manufacturing. tandfonline.com

    The design and synthesis of analogues are central to overcoming some of the inherent challenges of peptide therapeutics. For instance, truncation of the peptide sequence or substitution of specific amino acids can significantly alter its biological activity and selectivity. nih.govmdpi.com Studies on related ranatuerin peptides have shown that modifications to the C-terminal "Rana box" domain can impact antimicrobial and anticancer activities. nih.govmdpi.com

    Table of Ranatuerin Analogues and Their Modifications

    Peptide Modification Purpose of Modification Reference
    Ranatuerin-2PLx-22 Deletion of the C-terminal hexapeptide ring from Ranatuerin-2PLx. To investigate the role of the 'Rana box' in the peptide's bioactivity. nih.gov
    S-24-R2PLx Replacement of lysine (B10760008) with serine at position 24 in Ranatuerin-2PLx. To eliminate the net positive charge within the loop structure and study its effect. nih.gov
    [Ser23,29]R2AW Substitution of two cysteines with serines in Ranatuerin-2AW. To remove the intra-disulphide bond and study its importance. mdpi.com
    [Lys4,19, Leu20]R2AW(1-22)-NH2 Substitution and truncation of Ranatuerin-2AW to enhance cationicity and hydrophobicity. To optimize antibacterial and anticancer activities. mdpi.comnih.gov
    RPa Removal of two C-terminal amino acids (RT) from Ranatuerin-2Pb. To investigate the structure-activity relationship. nih.govmdpi.com

    | RPb | Truncation of Ranatuerin-2Pb to the first 18 amino acids with amidation. | To investigate the structure-activity relationship and improve selectivity. | nih.govmdpi.com |

    Integration of this compound Research with Systems Biology and Multi-Omics Approaches

    To gain a comprehensive understanding of this compound's biological effects, future research will need to move beyond single-target investigations and embrace a more holistic, systems-level perspective. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex network of interactions influenced by this peptide. frontiersin.org

    By examining the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or organisms treated with this compound, researchers can identify the broader cellular pathways and processes that are affected. frontiersin.org This can provide valuable insights into the peptide's mechanism of action, potential off-target effects, and biomarkers for its activity.

    For example, proteomics can be used to identify the specific proteins that this compound interacts with, shedding light on its molecular targets. frontiersin.org Metabolomics can reveal changes in cellular metabolism that occur in response to the peptide, which could be linked to its antimicrobial or other biological activities.

    This systems-level approach is particularly relevant for understanding the potential immunomodulatory effects of this compound. The innate immune system involves a complex interplay of various cells and signaling molecules, and a multi-omics approach can help to map these intricate connections and how they are influenced by the peptide. researchgate.netresearchgate.net

    Addressing Challenges in Peptide Research and Lead Optimization (e.g., R&D costs)

    Despite the great therapeutic promise of peptides like this compound, their development into clinically approved drugs faces several significant hurdles. A primary challenge is the high cost associated with research and development. biochempeg.comimrpress.com

    The process of discovering, optimizing, and testing a new peptide drug is a long and expensive journey. frontiersin.orgpharmoutsourcing.com The synthesis of peptides, especially those containing non-natural amino acids or complex modifications, can be costly. conceptlifesciences.com Preclinical studies, including toxicity and pharmacokinetic assessments, add to the financial burden. pharmoutsourcing.com

    However, it is important to note that the cost of the active pharmaceutical ingredient (API) itself often represents a small fraction of the total drug development expenses. tandfonline.comfrontiersin.orgpharmoutsourcing.com A significant portion of the costs is allocated to clinical trials. pharmoutsourcing.comknowledgeportalia.org

    To mitigate these challenges, researchers are exploring various strategies to improve the efficiency of peptide drug development. These include the use of computational modeling to predict peptide properties and guide analogue design, as well as the development of more efficient and scalable synthesis methods. drugdiscoverytrends.com Furthermore, the high specificity and low toxicity often associated with peptides can lead to a higher success rate in clinical trials compared to small molecule drugs, which can offset some of the initial development costs. frontiersin.org

    Another key aspect of lead optimization is improving the "drug-like" properties of peptides, such as their stability in the body and their ability to be administered orally. biochempeg.comdrugdiscoverytrends.com Chemical modifications, such as cyclization or the incorporation of unnatural amino acids, can enhance a peptide's resistance to enzymatic degradation. conceptlifesciences.com Formulation strategies are also being developed to protect peptides from the harsh environment of the gastrointestinal tract and improve their absorption. drugdiscoverytrends.com

    Table of Compound Names

    Compound Name
    This compound
    Ranatuerin-2Mb
    Temporin-1M
    Brevinin-1M
    Ranatuerin-2PLx
    Ranatuerin-2TRa
    Brevinin
    Esculentin-1
    Ranatuerin-2AW
    Vancomycin
    Ranatuerin-2P
    Ranatuerin-2Pa
    Ranatuerin-2CHb
    Ranatuerin-2ONa
    Ranatuerin-2Pb
    Magainin-2
    Ranalexin
    Dermaseptins
    Brevinins
    Ranatuerin-1
    Buforin-2
    Bradykinin
    Alyteserin-2c
    Brevinin-1Pa
    Brevinin-1Pb
    Brevinin-1Pd

    Q & A

    Q. What are the primary mechanisms of action of Ranatuerin-2Ma at the molecular level?

    Q. How can this compound be reliably detected and quantified in biological samples?

    Use high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling for internal standardization. Validate protocols via spike-and-recovery experiments in plasma or tissue homogenates. Ensure limit of detection (LOD) and limit of quantification (LOQ) meet FDA bioanalytical guidelines (e.g., ±15% accuracy) .

    Q. What functional roles has this compound demonstrated in preclinical models?

    Design in vivo studies using knockout murine models to isolate peptide-specific effects. Pair behavioral assays (e.g., nociception tests) with immunohistochemistry to correlate functional outcomes with tissue localization. Meta-analysis of existing datasets (e.g., GEO Profiles) can identify conserved pathways across species .

    Advanced Research Questions

    Q. How should researchers design experiments to resolve contradictions in reported bioactivity profiles of this compound?

    Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:

    • If Study A reports neuroprotective effects but Study B shows cytotoxicity, conduct dose-ranging studies across multiple cell lines (primary vs. immortalized) under standardized hypoxia/normoxia conditions.
    • Use systematic reviews (PRISMA guidelines) to assess bias in prior methodologies .

    Q. What strategies optimize experimental conditions for studying this compound in complex biological matrices?

    Implement fractional factorial design (FFD) to test variables: pH, temperature, protease inhibitors, and matrix dilution ratios. Use response surface methodology (RSM) to identify optimal conditions. Validate via Bland-Altman plots comparing inter-assay variability .

    Q. How can researchers address reproducibility challenges in this compound synthesis and characterization?

    Adhere to Beilstein Journal of Organic Chemistry guidelines:

    • Provide detailed synthesis protocols (e.g., solid-phase peptide synthesis with Fmoc chemistry) in supplementary materials.
    • Include <sup>1</sup>H/<sup>13</sup>C NMR, HPLC purity >95%, and MALDI-TOF data for novel batches.
    • Cross-validate with independent labs using blinded samples .

    Q. What analytical frameworks are suitable for reconciling discrepancies between in vitro and in vivo efficacy data?

    Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and metabolite interference. Use microdialysis in target tissues to measure real-time peptide concentrations. Bayesian statistics can integrate heterogeneous datasets into a unified probability model .

    Methodological Best Practices

    • Data Contradiction Analysis : Follow the principal contradiction framework to identify dominant variables influencing conflicting results. For example, prioritize batch-to-batch synthesis variability over minor assay differences if purity metrics vary >10% .
    • Ethical Reporting : Disclose all negative results and protocol deviations using SAMPL guidelines to mitigate publication bias .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.